Naphtho[1,2-b]benzofuran-7-ylboronic acid
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Overview
Description
Naphtho[1,2-b]benzofuran-7-ylboronic acid is an organic compound with the molecular formula C16H11BO3 and a molecular weight of 262.07 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis and medicinal chemistry . This compound is particularly notable for its unique structure, which combines a naphthalene ring with a benzofuran moiety, making it a valuable intermediate in the synthesis of various complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-b]benzofuran-7-ylboronic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which utilizes palladium catalysts to couple aryl halides with boronic acids . This method is favored for its efficiency and mild reaction conditions.
Another method involves the direct boronic acid functionalization of naphtho[1,2-b]benzofuran derivatives . This process typically requires the use of boronate esters and can be carried out under various conditions, including photochemical reactions .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes such as the Suzuki-Miyaura cross-coupling reaction . This method is advantageous due to its high yield and the availability of starting materials. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-b]benzofuran-7-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives of Naphtho[1,2-b]benzofuran .
Scientific Research Applications
Naphtho[1,2-b]benzofuran-7-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Naphtho[1,2-b]benzofuran-7-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles . This property makes it useful in the design of enzyme inhibitors and molecular sensors . The compound can interact with specific molecular targets, such as enzymes and receptors, through its boronic acid group, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Naphtho[1,2-b]benzofuran-7-ylboronic acid can be compared with other boronic acids and benzofuran derivatives:
Naphtho[2,3-b]benzofuran-1-ylboronic acid: This compound has a similar structure but differs in the position of the boronic acid group.
Benzo[b]naphtho[2,3-d]furan-1-ylboronic acid: Another related compound with a different arrangement of the naphthalene and benzofuran rings.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H11BO3 |
---|---|
Molecular Weight |
262.1 g/mol |
IUPAC Name |
naphtho[1,2-b][1]benzofuran-7-ylboronic acid |
InChI |
InChI=1S/C16H11BO3/c18-17(19)13-6-3-7-14-15(13)12-9-8-10-4-1-2-5-11(10)16(12)20-14/h1-9,18-19H |
InChI Key |
SLVPZMREUNSKLJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C3=C(C4=CC=CC=C4C=C3)OC2=CC=C1)(O)O |
Origin of Product |
United States |
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